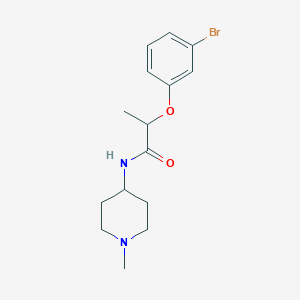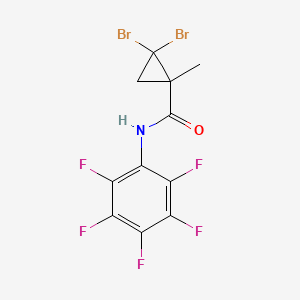![molecular formula C22H22FNO4 B5052514 N-ethyl-2-[6-ethyl-3-(4-fluorophenoxy)-2-methyl-4-oxochromen-7-yl]acetamide](/img/structure/B5052514.png)
N-ethyl-2-[6-ethyl-3-(4-fluorophenoxy)-2-methyl-4-oxochromen-7-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-2-[6-ethyl-3-(4-fluorophenoxy)-2-methyl-4-oxochromen-7-yl]acetamide is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its complex structure, which includes a chromenone core, an ethyl group, a fluorophenoxy group, and an acetamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-[6-ethyl-3-(4-fluorophenoxy)-2-methyl-4-oxochromen-7-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorophenol reacts with a suitable leaving group on the chromenone core.
Acetamide Formation: The acetamide moiety can be formed by reacting the intermediate with ethylamine and acetic anhydride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N-ethyl-2-[6-ethyl-3-(4-fluorophenoxy)-2-methyl-4-oxochromen-7-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorophenoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-ethyl-2-[6-ethyl-3-(4-fluorophenoxy)-2-methyl-4-oxochromen-7-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of N-ethyl-2-[6-ethyl-3-(4-fluorophenoxy)-2-methyl-4-oxochromen-7-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
N-ethyl-2-[6-ethyl-3-(4-fluorophenoxy)-2-methyl-4-oxochromen-7-yl]acetamide can be compared with other similar compounds, such as:
N-ethyl-2-(4-formylphenoxy)acetamide: Similar structure but with a formyl group instead of a chromenone core.
N-(2-(4-fluorophenoxy)ethyl)acetamide: Lacks the chromenone core and has a simpler structure.
2-(4-fluorophenoxy)-N-(2-fluorophenyl)acetamide: Contains additional fluorine atoms and different substitution patterns.
These comparisons highlight the unique structural features and potential biological activities of this compound, making it a valuable compound for further research and development.
特性
IUPAC Name |
N-ethyl-2-[6-ethyl-3-(4-fluorophenoxy)-2-methyl-4-oxochromen-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FNO4/c1-4-14-10-18-19(11-15(14)12-20(25)24-5-2)27-13(3)22(21(18)26)28-17-8-6-16(23)7-9-17/h6-11H,4-5,12H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXHLDBQELURSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1CC(=O)NCC)OC(=C(C2=O)OC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-iodophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B5052448.png)
![4-{[(1-methyl-2,5-dioxo-3-pyrrolidinyl)amino]methyl}benzenesulfonamide](/img/structure/B5052461.png)
![[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-thiophen-3-ylmethanone](/img/structure/B5052468.png)
![N-[2-(methylthio)ethyl]-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5052484.png)
![N'-[2-(4-chlorophenoxy)acetyl]-2,2-dimethylpropanehydrazide](/img/structure/B5052486.png)
![(Z)-N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B5052501.png)
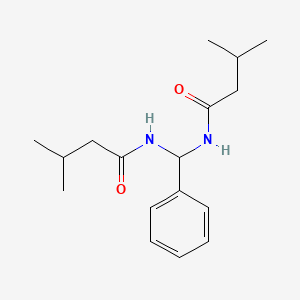
![3-[(4-Fluorobenzyl)amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B5052528.png)
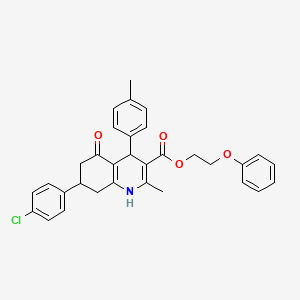
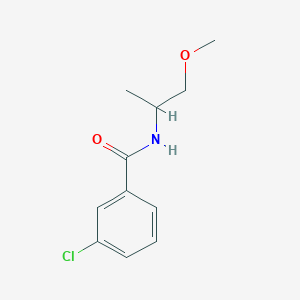
![N-[(Z)-3-amino-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-3-bromobenzamide](/img/structure/B5052543.png)
